molecular formula C7H16N2 B13652135 (1,2-Dimethylpyrrolidin-3-yl)methanamine

(1,2-Dimethylpyrrolidin-3-yl)methanamine

Cat. No.: B13652135
M. Wt: 128.22 g/mol
InChI Key: YVDIJLQWKDKXEJ-UHFFFAOYSA-N
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Description

(1,2-Dimethylpyrrolidin-3-yl)methanamine is a chemical compound with the molecular formula C7H16N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethylpyrrolidin-3-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of pyrrolidine derivatives. For instance, the reaction of 1,2-dimethylpyrrolidine with formaldehyde and hydrogen cyanide can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: (1,2-Dimethylpyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include aldehydes, ketones, secondary amines, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

(1,2-Dimethylpyrrolidin-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,2-Dimethylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • (1,3-Dimethylpyrrolidin-3-yl)methanamine
  • (1-Methylpyrrolidin-3-yl)methanamine
  • (1-Isobutylpyrrolidin-3-yl)methanamine

Comparison: (1,2-Dimethylpyrrolidin-3-yl)methanamine is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(1,2-dimethylpyrrolidin-3-yl)methanamine

InChI

InChI=1S/C7H16N2/c1-6-7(5-8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3

InChI Key

YVDIJLQWKDKXEJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1C)CN

Origin of Product

United States

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